5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile
Overview
Description
5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile is an organic compound with the molecular formula C12H12BrNO2 It is a brominated derivative of benzonitrile, featuring a tetrahydropyran-4-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile typically involves the following steps:
Bromination: The starting material, 2-hydroxybenzonitrile, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to yield 5-bromo-2-hydroxybenzonitrile.
Etherification: The brominated intermediate is then reacted with tetrahydro-2H-pyran-4-ol in the presence of a base such as potassium carbonate (K2CO3) to form the desired product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while oxidation and reduction reactions can produce different functionalized derivatives.
Scientific Research Applications
5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.
Chemical Biology: It serves as a tool compound for studying biological processes and pathways, particularly those involving brominated aromatic compounds.
Mechanism of Action
The mechanism of action of 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary based on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine
- 2-(4-bromophenoxy)tetrahydropyran
- 4-(bromomethyl)tetrahydropyran
Uniqueness
5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile is unique due to its specific substitution pattern and the presence of both a bromine atom and a tetrahydropyran-4-yloxy group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
5-bromo-2-(oxan-4-yloxy)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2/c13-10-1-2-12(9(7-10)8-14)16-11-3-5-15-6-4-11/h1-2,7,11H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMUKPYGCDWSDLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=C(C=C(C=C2)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80736456 | |
Record name | 5-Bromo-2-[(oxan-4-yl)oxy]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80736456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
876918-62-6 | |
Record name | 5-Bromo-2-[(oxan-4-yl)oxy]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80736456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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